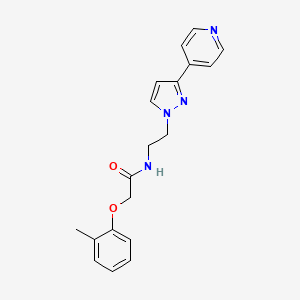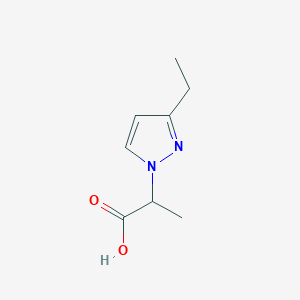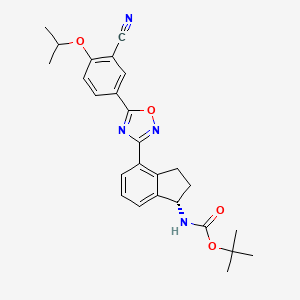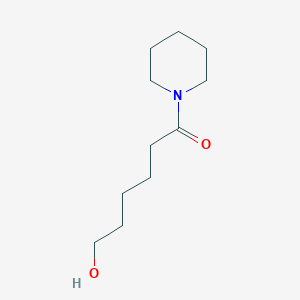![molecular formula C18H16N4O2S B2538395 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 898611-70-6](/img/structure/B2538395.png)
2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves multi-step reactions that result in the formation of heterocyclic structures with potential biological activity. In one study, the synthesis process begins with the conversion of phenyl acetic acid into an ester, followed by transformation into a hydrazide, and finally cyclization in the presence of carbon disulfide to yield a 5-benzyl-1,3,4-oxadiazole-2-thiol . Another related compound, 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide, is synthesized by reacting 1,2,4-triazoles with 2-chloro-N-phenylacetamides in a polyethylene glycol (PEG-400) medium . These methods are noted for their good yields, minimal pollution, simplicity, and environmental friendliness .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectral techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are employed to fully establish the structures . These techniques ensure that the desired compounds are obtained and that their molecular frameworks are correctly identified, which is crucial for understanding their potential interactions and activities.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where each step transforms the molecule and introduces new functional groups that contribute to the final heterocyclic compound. The use of reagents such as bromoacetyl bromide, N,N-dimethylformamide (DMF), and sodium hydride (NaH) indicates that substitution reactions are key to the synthesis process . The reactions are carefully controlled to achieve the desired N-substitution on the heterocyclic core.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of such compounds can be inferred. Heterocyclic compounds with sulfanyl and acetamide groups are likely to exhibit a range of solubilities depending on the solvent, and their melting points can provide insight into their purity. The presence of aromatic rings suggests potential for pi-pi interactions, which could affect their chemical behavior and biological activity.
Biological Activity
The synthesized compounds are screened for biological activity, particularly for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The compounds demonstrate relative activity against acetylcholinesterase, which is an important target in the treatment of neurodegenerative diseases like Alzheimer's . This suggests that the synthesized compounds may have potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism and Drug Development
The study of novel antidepressants, such as Lu AA21004, highlights the importance of understanding the enzymatic metabolism of complex molecules. Research by Hvenegaard et al. (2012) identifies the cytochrome P450 enzymes responsible for the oxidative metabolism of Lu AA21004, revealing a detailed metabolic pathway that includes the formation of various metabolites. This research aids in the prediction of drug interactions and optimization of therapeutic efficacy, underscoring the critical role of enzymatic studies in drug development Hvenegaard et al., 2012.
Inhibitory Effects on Carbonic Anhydrase
The design of sulfonamide derivatives to inhibit carbonic anhydrase isoforms demonstrates the therapeutic potential of targeting specific enzymes. Havránková et al. (2018) synthesized a series of s-triazine derivatives, showing significant inhibition of carbonic anhydrase I, II, and IX. These findings suggest applications in developing unconventional anticancer drugs, particularly by exploiting the hypoxia-induced expression of carbonic anhydrase IX Havránková et al., 2018.
Antimicrobial and Hemolytic Activities
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides by Rehman et al. (2016) explores the antimicrobial and hemolytic activities of these compounds. Their research indicates that these derivatives exhibit variable antimicrobial effectiveness, with certain compounds showing significant activity. This work contributes to the search for new antimicrobial agents with lower toxicity, highlighting the balance between efficacy and safety in drug discovery Rehman et al., 2016.
Corrosion Inhibition
Research into benzothiazole derivatives for corrosion inhibition on carbon steel by Hu et al. (2016) demonstrates the broader applications of triazine derivatives in industrial settings. Their findings indicate that these compounds offer enhanced stability and inhibition efficiency, potentially leading to improved materials for various industrial applications Hu et al., 2016.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a 1,2,4-triazine ring, which is a common structural motif in various bioactive compounds. These compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. Generally, compounds with a 1,2,4-triazine ring can form non-covalent interactions (such as hydrogen bonding and π-π stacking) with their targets, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific target. For example, if the compound targets an enzyme involved in a metabolic pathway, it could potentially alter the flux through that pathway .
Pharmacokinetics
The compound’s pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would depend on various factors, including its chemical structure and the route of administration. For example, the presence of a phenyl ring could potentially enhance the compound’s lipophilicity, which might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and the downstream effects of modulating that target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(19-14-9-5-2-6-10-14)12-25-18-20-17(24)15(21-22-18)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPIWUWTCXBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)


![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)





![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)